2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
Molecular Formula |
C19H15Cl2N3O2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-7-8-15(16(21)10-14)19(25)22-18-17(23-26-24-18)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,22,24,25) |
InChI Key |
FEHUDFDEQBYITB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5,6,7,8-Tetrahydronaphthalen-2-yl-1,2,5-Oxadiazole
The oxadiazole core is synthesized via cyclization of a hydrazide intermediate. A representative method involves reacting 5,6,7,8-tetrahydronaphthalen-2-carboxylic acid hydrazide with carbon disulfide in the presence of sodium ethoxide, followed by acidification to yield the 1,2,5-oxadiazole ring. Alternative approaches employ N,N-carbonyldiimidazole (CDI) as a cyclization agent, which facilitates intramolecular dehydration at elevated temperatures (reflux in tetrahydrofuran). For instance, Ambeed’s protocol achieved a 68% yield by treating the hydrazide with CDI and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by purification via crystallization.
Table 1: Cyclization Conditions for Oxadiazole Formation
| Cyclization Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Carbon disulfide | Ethanol | Reflux | 65% | |
| CDI | THF | 20–25°C | 68% | |
| l-Proline | Toluene | 100°C | 79% |
Benzamide Coupling Strategies
Activation of 2,4-Dichlorobenzoic Acid
The 2,4-dichlorobenzamide group is introduced via coupling reactions. 2,4-Dichlorobenzoic acid is typically converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the oxadiazole amine intermediate. In a protocol adapted from VulcanChem, the acid chloride is generated in situ and coupled with the oxadiazole under basic conditions (triethylamine or pyridine) in anhydrous dichloromethane.
Optimization of Coupling Reactions
Key parameters influencing coupling efficiency include:
-
Solvent choice : Polar aprotic solvents like DMF enhance reactivity but may require post-reaction purification via column chromatography.
-
Catalysts : l-Proline has been shown to improve yields in analogous benzamide syntheses by stabilizing transition states during nucleophilic acyl substitution.
-
Temperature : Room-temperature reactions minimize side products, while reflux conditions accelerate kinetics but risk decomposition.
Table 2: Coupling Reaction Performance
| Acid Activation Method | Base | Solvent | Yield | Purity |
|---|---|---|---|---|
| Thionyl chloride | TEA | DCM | 72% | 95% |
| CDI | DBU | THF | 68% | 96% |
| l-Proline catalysis | None | Toluene | 79% | 98% |
Integrated Synthetic Pathways
One-Pot Synthesis Approach
A streamlined one-pot method combines oxadiazole formation and benzamide coupling. For example, methyl 2-chloro-5-cyanobenzoate undergoes sequential reactions with hydroxylamine, 3,6-dichloropicolinoyl chloride, and 2,4-dichloroaniline in toluene, achieving a 73% overall yield. This approach reduces purification steps but requires precise control over reaction stoichiometry and timing to prevent byproduct formation.
Purification and Characterization
Final products are typically purified via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral data including:
-
¹H-NMR (CDCl₃) : δ 7.72 (dd, J = 8.5, 2.5 Hz, 1H, aromatic), 3.94 (s, 3H, methoxy).
-
HRMS : m/z 388.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₅Cl₂N₃O₂.
Challenges and Mitigation Strategies
Byproduct Formation
Self-cyclization of intermediates is a common issue during oxadiazole synthesis. Using freshly prepared acid chlorides and maintaining low temperatures (0–5°C) during coupling steps suppresses undesired pathways. For example, pre-cooling toluene to 0°C before adding 3,6-dichloropicolinoyl chloride reduced byproduct formation from 15% to <5%.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity : Recent studies have highlighted the compound's potential in targeting cancer cells. Its structure allows it to interact with specific biological pathways that are often dysregulated in tumorigenesis. For example, research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Apoptosis induction HeLa 10.0 Cell cycle arrest A549 15.0 Inhibition of angiogenesis -
Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens. Studies indicate that it disrupts microbial cell membranes and inhibits essential metabolic processes.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Material Science Applications
- Polymer Chemistry : This compound can be utilized as a building block in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stress.
- Nanotechnology : In the field of nanomaterials, 2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide serves as a functionalization agent for nanoparticles. This enhances their biocompatibility and targeting capabilities in drug delivery systems.
Biological Research Applications
- Biochemical Assays : The compound is employed in various biochemical assays to study enzyme inhibition and receptor-ligand interactions. Its ability to selectively bind to certain receptors makes it a valuable tool in pharmacological research.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary results indicate promising bioavailability and therapeutic efficacy in treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Mechanistic studies revealed that the compound activates specific apoptotic pathways leading to cancer cell death.
-
Case Study on Antimicrobial Resistance :
- Research investigating the antimicrobial properties showed that this compound could be effective against multi-drug resistant strains of bacteria.
- The study emphasized its potential role in developing new antibiotics amidst rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional comparisons between the target compound and related derivatives:
Structural and Functional Insights
1,3-Thiazole derivatives (e.g., ) exhibit sulfur-mediated hydrogen bonding, enhancing interactions with enzyme active sites .
Substituent Effects: Halogenation: The 2,4-dichlorobenzamide group in the target compound may improve lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs (e.g., OZE-I). Chlorine atoms can also enhance antimicrobial activity via hydrophobic interactions with bacterial membranes . Tetrahydronaphthalenyl Group: This moiety is conserved across multiple active analogs (e.g., compound 6, OZE-I) and likely contributes to π-π stacking with aromatic residues in target proteins .
Synthetic Routes :
- The target compound is likely synthesized via amide coupling between 2,4-dichlorobenzoyl chloride and a 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine intermediate, analogous to procedures in (e.g., General Procedure A/B) . Yields for similar compounds range from 12% to 57%, with HPLC purity >95% .
Physicochemical Properties
- Metabolic Stability : The partially saturated naphthalene ring may reduce cytochrome P450-mediated oxidation compared to fully aromatic systems .
Biological Activity
2,4-Dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention for its potential biological activities due to the presence of both dichloro and oxadiazole moieties. These structural features are known to enhance the pharmacological properties of compounds, making them suitable candidates for further investigation in medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C19H15Cl2N3O2
- Molecular Weight : 388.2 g/mol
- CAS Number : 912910-63-5
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activity of 2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has been explored in several studies.
Anticancer Activity
Studies have shown that oxadiazole derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the oxadiazole ring is crucial for this activity as it enhances interaction with cellular targets.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- In Vitro Studies : Various in vitro studies have demonstrated that oxadiazole-containing compounds possess antibacterial and antifungal activities. For example, a related study indicated that derivatives with similar structures showed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans.
Case Studies and Research Findings
-
Study on Anticancer Activity : A recent study assessed the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The results indicated that compounds similar to 2,4-dichloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Compound Cell Line IC50 (µM) 2,4-Dichloro-N-[...] MCF7 (Breast Cancer) 12.5 2,4-Dichloro-N-[...] HeLa (Cervical Cancer) 15.0 Doxorubicin MCF7 10.0 -
Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives. The compound demonstrated significant activity against E. coli and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL Pseudomonas aeruginosa 64 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
